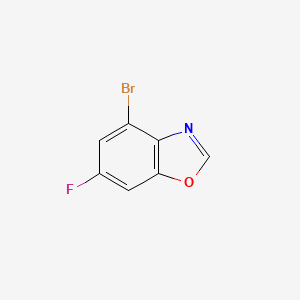

4-Bromo-6-fluoro-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

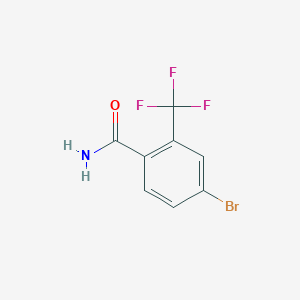

4-Bromo-6-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1929606-78-9 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 4-bromo-6-fluorobenzo[d]oxazole . It is a solid at ambient temperature .

Synthesis Analysis

Benzoxazole synthesis involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H . The InChI key is UUMOCNVCZVQRDP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 216.01 .Safety and Hazards

Mechanism of Action

Target of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity , suggesting that they may target a wide range of metabolic pathways and cellular processes in cancer pathology .

Mode of Action

It’s worth noting that benzoxazoles are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, benzoxazoles can act as organoboron reagents, participating in carbon–carbon bond-forming reactions . The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the benzoxazole group is transferred from boron to palladium .

Biochemical Pathways

Given the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may interfere with pathways critical to cancer cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Based on the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells .

Action Environment

The action of 4-Bromo-6-fluoro-1,3-benzoxazole may be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, its solubility may affect its action, efficacy, and stability. The compound is predicted to be soluble , which could influence its distribution in the body and its interaction with its targets.

Properties

IUPAC Name |

4-bromo-6-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMOCNVCZVQRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)

![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2782496.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2782504.png)